3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of thiazolidine, piperidine, and pyridopyrimidine moieties, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes may include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with a haloketone under basic conditions.
Formation of the Pyridopyrimidine Ring: This may involve the cyclization of a suitable precursor, such as a pyrimidine derivative, with an appropriate reagent.
Coupling Reactions: The final step often involves coupling the thiazolidine and pyridopyrimidine rings through a condensation reaction, possibly using a base or acid catalyst.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
This compound, due to its complex structure, may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its heterocyclic nature.
Medicine: Possible applications in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings may mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their use in diabetes treatment.
Pyridopyrimidines: Studied for their anticancer properties.
Piperidine Derivatives: Commonly found in various pharmaceuticals.
Uniqueness
The uniqueness of “3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its combination of multiple heterocyclic rings, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C27H28N4O3S2 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O3S2/c1-18-10-14-29(15-11-18)24-21(25(32)30-13-4-3-5-23(30)28-24)17-22-26(33)31(27(35)36-22)16-12-19-6-8-20(34-2)9-7-19/h3-9,13,17-18H,10-12,14-16H2,1-2H3/b22-17- |
InChI Key |
OWHUAHAPDQDXFK-XLNRJJMWSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.